![molecular formula C13H12N2O4S2 B5611523 N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5611523.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
- N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, has been synthesized and characterized by X-ray diffraction method, demonstrating the feasibility of synthesizing complex molecules with thiophene and acetylamino groups (Analytical Sciences: X-ray Structure Analysis Online, 2004).
- The synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide using the Gewald reaction highlights the methods employed in creating thiophene-acetamido compounds (Asian Journal of Research in Chemistry, 2012).
Molecular Structure Analysis
- N-acetyl-tauryl-L-phenylalanine methyl ester 1, a molecule with a sulphonamide group similar to N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, has been synthesized and its molecular conformation determined, providing insights into the structural aspects of similar compounds (International journal of peptide and protein research, 2009).
Chemical Reactions and Properties
- The synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides demonstrates the reactivity of sulfonylamino groups in complex molecular frameworks (Journal of heterocyclic chemistry, 2006).
- A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar molecular structure, provides insight into the chemical properties and reactivity of such molecules (Journal of medicinal chemistry, 2008).
Physical Properties Analysis
- The conformation and physical properties of N-acetylamino acid N'-methylamides in solution have been studied, which is relevant for understanding the physical behavior of this compound in various solvents (Biophysical chemistry, 1988).
Chemical Properties Analysis
- Research on compounds like N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides can provide insights into the chemical properties of this compound, particularly in terms of their reactivity and interaction with other chemical entities (Drug Research, 2018).
Mechanism of Action
The compound’s mechanism of action depends on its intended use. Researchers have explored its potential as an antimicrobial agent, anti-inflammatory drug, or enzyme inhibitor. Understanding its mode of action involves studying its interactions with biological targets .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-9(16)15-21(18,19)11-6-4-10(5-7-11)14-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYERAQGPGTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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